(1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
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Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidin-4-yloxy group and a 4-chlorophenyl group.
Molecular Structure Analysis
The structure of the compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, which can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Scientific Research Applications
Development of Solution Formulations
A study focused on developing a precipitation-resistant solution formulation to increase the in vivo exposure of a poorly water-soluble compound, aiming for early toxicology and clinical studies. This research highlights the importance of solubilized, precipitation-resistant formulations for achieving higher plasma concentrations, which is crucial for the toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Anticancer and Antimicrobial Activities
Synthesis and molecular docking studies of new heterocyclic compounds revealed their potential as anticancer and antimicrobial agents. The study showcased the synthesis of compounds incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine, and their significant biological activities against cancer cell lines and pathogenic strains (Katariya et al., 2021).
Synthesis of Chiral Intermediates
Another study described the production of a chiral intermediate of an anti-allergic drug, showcasing the use of a biotransformation reaction catalyzed by microbial cells. This demonstrates the potential of microbial cell-catalyzed biotransformations in synthesizing important chiral intermediates for pharmaceutical applications (Ni et al., 2012).
Molecular Docking and Antimicrobial Activity
The synthesis, structural analysis, molecular docking, and antimicrobial activity of a compound was explored, indicating the compound's potential application in battling microbial resistance to drugs. This type of study underscores the role of molecular docking in predicting the effectiveness of new compounds as antimicrobial agents (Lakshminarayana et al., 2018).
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-16-5-3-15(4-6-16)20(9-1-2-10-20)19(25)24-12-8-17(13-24)26-18-7-11-22-14-23-18/h3-7,11,14,17H,1-2,8-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVKGVGVGKJIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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